molecular formula C13H12ClNO B14863341 (2-Chloro-6-p-tolylpyridin-4-yl)methanol

(2-Chloro-6-p-tolylpyridin-4-yl)methanol

Cat. No.: B14863341
M. Wt: 233.69 g/mol
InChI Key: APBRFDQXKQBSQM-UHFFFAOYSA-N
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Description

(2-Chloro-6-p-tolylpyridin-4-yl)methanol is a chemical compound with the molecular formula C13H12ClNO It is characterized by the presence of a chlorinated pyridine ring substituted with a p-tolyl group and a methanol moiety

Preparation Methods

The synthesis of (2-Chloro-6-p-tolylpyridin-4-yl)methanol typically involves the chlorination of a pyridine derivative followed by the introduction of a p-tolyl group and a methanol group. The specific synthetic routes and reaction conditions can vary, but common methods include:

    Chlorination: The starting material, a pyridine derivative, is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Substitution: The chlorinated pyridine is then subjected to a substitution reaction with a p-tolyl group, often using a palladium-catalyzed cross-coupling reaction.

    Methanol Introduction: Finally, the methanol group is introduced through a nucleophilic substitution reaction, typically using methanol as the nucleophile and a suitable base to facilitate the reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

(2-Chloro-6-p-tolylpyridin-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the chlorine atom, typically using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

(2-Chloro-6-p-tolylpyridin-4-yl)methanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of (2-Chloro-6-p-tolylpyridin-4-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

(2-Chloro-6-p-tolylpyridin-4-yl)methanol can be compared with other similar compounds, such as:

  • (2-Chloro-6-methylpyridin-4-yl)methanol
  • (2-Chloro-6-phenylpyridin-4-yl)methanol
  • (2-Chloro-6-(4-fluorophenyl)pyridin-4-yl)methanol

These compounds share similar structural features but differ in the substituents attached to the pyridine ring.

Properties

Molecular Formula

C13H12ClNO

Molecular Weight

233.69 g/mol

IUPAC Name

[2-chloro-6-(4-methylphenyl)pyridin-4-yl]methanol

InChI

InChI=1S/C13H12ClNO/c1-9-2-4-11(5-3-9)12-6-10(8-16)7-13(14)15-12/h2-7,16H,8H2,1H3

InChI Key

APBRFDQXKQBSQM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CC(=C2)CO)Cl

Origin of Product

United States

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